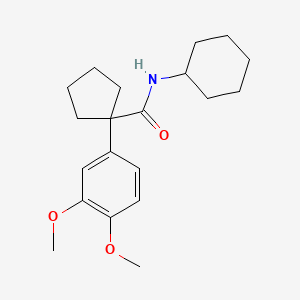

![molecular formula C20H22N4O B5564141 6-{[4-(2-甲基苯基)-1,4-二氮杂环戊烷-1-基]羰基}咪唑并[1,2-a]吡啶](/img/structure/B5564141.png)

6-{[4-(2-甲基苯基)-1,4-二氮杂环戊烷-1-基]羰基}咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves complex chemical processes, including palladium-catalyzed cascade reactions and selective C-acylation. For instance, a novel synthesis method through palladium-catalyzed CO insertion and C-H bond activation has been developed for creating hybrid structures of indenone and imidazo[1,2-a]pyridine from 2-(2-bromophenyl)imidazo[1,2-a]pyridines (Zhang, Fan, & Zhang, 2016). Additionally, selective C-acylation of 2-aminoimidazo[1,2-a]pyridine at C-3 has been utilized to synthesize a new family of azaheterocycle-fused [1,3]diazepines, highlighting the versatility of these synthesis strategies (Masurier et al., 2012).

Molecular Structure Analysis

Imidazo[1,2-a]pyridine derivatives exhibit a wide range of molecular structures, as demonstrated through various synthetic approaches. The incorporation of different substituents and functional groups leads to diverse molecular architectures, which are critical for the compound's chemical behavior and properties. Studies have shown the synthesis and characterization of such derivatives, providing insights into their structural features through spectroscopic methods like FTIR, NMR, and mass spectrometry (Ulloora, Adhikari, & Shabaraya, 2013).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives are known for their reactivity and the ability to undergo a variety of chemical reactions, including carbonylation and nucleophilic addition processes. For instance, an efficient copper-catalyzed cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes has been reported, which opens new routes to synthesize C-3 carbonyl imidazo[1,2-a]pyridine derivatives, a common motif in natural products and pharmaceuticals (Lei et al., 2016).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by their molecular structure. Crystal structure analysis, for example, provides valuable information on the arrangement of molecules in the solid state and how modifications in the molecular structure can affect physical properties (Dhanalakshmi et al., 2018).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity towards different reagents, stability under various conditions, and their potential as intermediates in the synthesis of more complex molecules, have been extensively studied. The ability of imidazo[1,2-a]pyridine derivatives to act as ligands for metal-catalyzed reactions or as key intermediates in multicomponent reactions highlights their chemical versatility (Cao et al., 2014).

科学研究应用

抗癫痫和抗惊厥特性

Ulloora 等人 (2013) 的一项研究探索了具有活性药效团的咪唑并[1,2-a]吡啶的合成,作为潜在的抗惊厥剂。他们的研究表明,某些衍生物表现出的活性与标准药物地西泮相当,突出了它们在治疗惊厥性疾病中的潜力 (Ulloora、Adhikari 和 Shabaraya,2013)。

化学合成和生物活性

Masurier 等人 (2012) 的研究重点是合成一类新的氮杂环稠合 [1,3] 二氮杂卓,强调了 2-氨基咪唑并[1,2-a]吡啶的选择性 C-酰化。这项研究强调了咪唑并[1,2-a]吡啶衍生物在创建具有潜在治疗应用的化合物方面的多功能性 (Masurier、Aruta、Gaumet、Denoyelle、Moreau、Lisowski、Martínez 和 Maillard,2012)。

抑制碳钢腐蚀

Kubba 和 Al-Joborry (2020) 研究了咪唑并[1,2-a]吡啶的衍生物作为盐溶液中碳钢的缓蚀剂。他们的研究结果表明该化合物在保护钢表面方面是有效的,这可能在工业应用中产生影响 (Kubba 和 Al-Joborry,2020)。

抗胆碱酯酶活性

Kwong 等人 (2019) 的一项研究合成了一系列基于咪唑并[1,2-a]吡啶的衍生物,以评估它们作为乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的抑制剂的潜力,这些酶参与神经递质分解。这项研究突出了这些化合物在治疗阿尔茨海默病等疾病中的治疗潜力 (Kwong、Chidan Kumar、Mah、Mah、Chia、Quah、Lim 和 Chandraju,2019)。

作用机制

While the specific mechanism of action for “6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine” is not mentioned in the search results, it’s worth noting that imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

未来方向

属性

IUPAC Name |

imidazo[1,2-a]pyridin-6-yl-[4-(2-methylphenyl)-1,4-diazepan-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-16-5-2-3-6-18(16)22-10-4-11-23(14-13-22)20(25)17-7-8-19-21-9-12-24(19)15-17/h2-3,5-9,12,15H,4,10-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGYMFAOEKUNGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCCN(CC2)C(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{[4-(2-Methylphenyl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

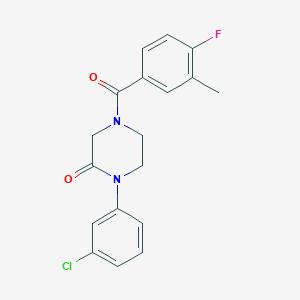

![8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5564058.png)

![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-propylpiperidine-1-carboxamide](/img/structure/B5564065.png)

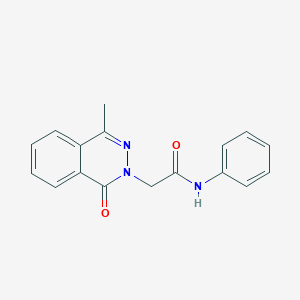

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5564071.png)

![2-[4-(1,3-oxazol-5-yl)benzoyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5564087.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5564095.png)

![5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide](/img/structure/B5564107.png)

![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N,3,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5564122.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B5564147.png)

![N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide](/img/structure/B5564153.png)

![N-[cyclopropyl(4-methoxyphenyl)methyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5564159.png)

![2-cyano-5-(2-furyl)-N-[3-(trifluoromethyl)phenyl]-2,4-pentadienamide](/img/structure/B5564167.png)